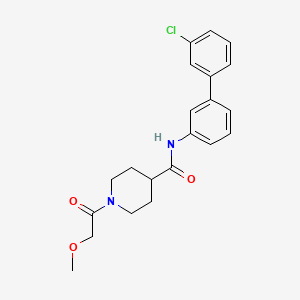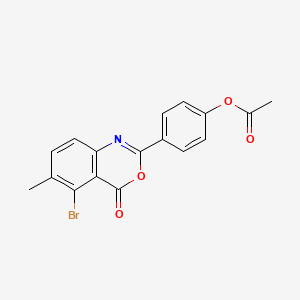![molecular formula C16H16N2O2S2 B6039717 2-mercapto-3-[2-(4-methoxyphenyl)ethyl]-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6039717.png)
2-mercapto-3-[2-(4-methoxyphenyl)ethyl]-6-methylthieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-mercapto-3-[2-(4-methoxyphenyl)ethyl]-6-methylthieno[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has gained significant attention in scientific research. This compound is also known as TAK-659 and is used as a tool compound for the study of B-cell receptor (BCR) signaling in B-cell malignancies.
Mechanism of Action
TAK-659 inhibits BCR signaling by targeting Bruton's tyrosine kinase (BTK), a key enzyme involved in BCR signaling. TAK-659 binds to the active site of BTK and inhibits its activity, leading to the inhibition of downstream signaling pathways and induction of apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
Studies have shown that TAK-659 has potent anti-tumor activity in B-cell malignancies. TAK-659 inhibits cell proliferation, induces apoptosis, and reduces the expression of anti-apoptotic proteins in B-cell malignancies. Furthermore, TAK-659 has been shown to have minimal effects on normal B cells, indicating its potential as a selective anti-tumor agent.
Advantages and Limitations for Lab Experiments
One of the advantages of TAK-659 is its potent anti-tumor activity in B-cell malignancies. Furthermore, TAK-659 has been shown to have minimal effects on normal B cells, indicating its potential as a selective anti-tumor agent. However, one of the limitations of TAK-659 is its limited solubility in water, which may affect its bioavailability and efficacy in vivo.
Future Directions
Future research on TAK-659 could focus on its potential use in combination with other drugs for the treatment of B-cell malignancies. Furthermore, studies could be conducted to investigate the potential use of TAK-659 in other types of cancers. Additionally, research could be conducted to improve the bioavailability and efficacy of TAK-659 in vivo.
Synthesis Methods
The synthesis of TAK-659 involves a multi-step process that includes the reaction of 2-mercapto-3-methylthieno[2,3-d]pyrimidin-4(3H)-one with 4-methoxyphenylacetonitrile in the presence of a base. The resulting intermediate is then subjected to further reactions to obtain the final product.
Scientific Research Applications
TAK-659 has been extensively used in scientific research as a tool compound for the study of BCR signaling in B-cell malignancies. Studies have shown that TAK-659 inhibits BCR signaling and induces apoptosis in B-cell malignancies. Furthermore, TAK-659 has been shown to have synergistic effects when used in combination with other drugs for the treatment of B-cell malignancies.
properties
IUPAC Name |
3-[2-(4-methoxyphenyl)ethyl]-6-methyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S2/c1-10-9-13-14(22-10)17-16(21)18(15(13)19)8-7-11-3-5-12(20-2)6-4-11/h3-6,9H,7-8H2,1-2H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWMAEUWNVOYRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)NC(=S)N(C2=O)CCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]methanamine](/img/structure/B6039640.png)
![2-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole](/img/structure/B6039645.png)
![7-benzyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6039650.png)
![2-mercapto-7-(2-methoxyphenyl)-1-(tetrahydro-2-furanylmethyl)-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6039673.png)
![4-[4-chloro-2-(1H-tetrazol-1-yl)benzoyl]morpholine](/img/structure/B6039678.png)

![N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B6039698.png)
![N-(4-methoxybenzyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6039699.png)
![2-({[4-(4-chlorophenyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6039711.png)
![2-[5-(1H-indol-3-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B6039725.png)

![5-(4-methoxyphenyl)-2-(propylthio)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6039742.png)
![6-(4-ethylphenyl)-N-[1-(1,3-thiazol-2-yl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6039744.png)
